Fenazaquin

Catalog No.
S527855
CAS No.
120928-09-8
M.F
C20H22N2O
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenazaquin

CAS Number

120928-09-8

Product Name

Fenazaquin

IUPAC Name

4-[2-(4-tert-butylphenyl)ethoxy]quinazoline

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H22N2O/c1-20(2,3)16-10-8-15(9-11-16)12-13-23-19-17-6-4-5-7-18(17)21-14-22-19/h4-11,14H,12-13H2,1-3H3

InChI Key

DMYHGDXADUDKCQ-UHFFFAOYSA-N

SMILES

Array

solubility

In acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, N-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/L at 23 °C)
In water, 0.102 mg/L (pH 5, 7) , 0.135 mg/L (pH 9); both at 20 °C

Synonyms

Fenazaquin; EL 436; EL-436; EL436; XDE 436; XDE-436; XDE436.

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCOC2=NC=NC3=CC=CC=C32

The exact mass of the compound Fenazaquin is 306.1732 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.18e-07 min acetone, hexane 33-50, acetone, ethyl acetate 400-500, n-chlorobutane, chloroform, toluene, n-methyl-2-pyrrolidone >500, dichloromethane >600, dimethylformamide 300-400, ethylene glycol <5, isopropanol, methanol 50-100 (all in g/l at 23 °c)in water, 0.102 mg/l (ph 5, 7) , 0.135 mg/l (ph 9); both at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fenazaquin (CAS 120928-09-8) is a highly lipophilic (LogP 5.51) quinazoline-class acaricide and insecticide that functions as a Mitochondrial Electron Transport Inhibitor (METI) at Complex I . It is primarily procured for agricultural and apicultural formulations due to its quantifiable knockdown effect on motile mite stages and ovicidal properties. Its extremely low water solubility (0.1-0.2 ppm) and high solubility in organic solvents (e.g., >600 g/L in dichloromethane) facilitate straightforward processing into stable suspension concentrates (SC) and emulsifiable concentrates for industrial scale applications [1].

Substituting Fenazaquin with other METI acaricides like Pyridaben or Fenpyroximate is often unviable due to divergent cross-resistance profiles and target-site binding nuances [1]. Although they share the same overarching mechanism of Complex I inhibition, Fenazaquin exhibits a significantly lower resistance ratio in field-pressured mite populations compared to its pyridazinone and pyrazole counterparts [1]. Furthermore, its specific toxicokinetic profile allows for quantifiable efficacy against ectoparasites like Varroa destructor while maintaining a wider safety margin for non-target species like honey bees, a balance not universally achieved by generic in-class substitutes [2].

Cross-Resistance Profile in METI-Pressured Mite Populations

In a field-collected strain of Tetranychus urticae exhibiting resistance to mitochondrial electron transport inhibitors, Fenazaquin demonstrated a dramatically lower resistance ratio compared to closely related in-class substitutes[1]. While Pyridaben and Fenpyroximate showed massive resistance ratios, Fenazaquin remained significantly more effective, indicating distinct metabolic detoxification or binding site interactions [1].

Evidence DimensionResistance Ratio (RR) in METI-resistant T. urticae (MR-VP strain)
Target Compound DataFenazaquin RR = 35
Comparator Or BaselinePyridaben RR = 5971; Fenpyroximate RR = 1547
Quantified DifferenceFenazaquin exhibits a ~170-fold lower resistance ratio than Pyridaben and a ~44-fold lower ratio than Fenpyroximate.
ConditionsFoliar spray application bioassay on female adult mites from a greenhouse-collected, tebufenpyrad-pressured strain.

Buyers managing pest populations with established METI resistance must select Fenazaquin over Pyridaben or Fenpyroximate to bypass severe cross-resistance and maintain field efficacy.

Efficacy and Selectivity in Apicultural Varroa Mite Control

Fenazaquin was evaluated alongside 26 active ingredients for acute contact toxicity against the Varroa mite, an economically devastating honey bee parasite [1]. In semi-field mini-colony trials, Fenazaquin achieved high mite mortality while demonstrating a favorable safety profile for the host bees, outperforming many other chemical classes that either failed to control the mite or exhibited unacceptable host toxicity [1].

Evidence DimensionVarroa mite abundance reduction in semi-field trials
Target Compound Data>80% reduction in Varroa abundance
Comparator Or BaselineFenpyroximate achieved 68% reduction under the same conditions.
Quantified DifferenceFenazaquin provided a 12% absolute higher reduction in Varroa abundance compared to Fenpyroximate.
ConditionsSemi-field trials using Varroa-infested Apis mellifera mini-colonies over a 24-hour exposure period.

Procuring Fenazaquin provides a validated, bee-safe chemical intervention for hive management where traditional varroacides have failed due to resistance or toxicity.

Foliar Efficacy Against Concealed Cyclamen Mites

Cyclamen mites are notoriously difficult to control because they reside in folded leaves and plant crowns. In greenhouse evaluations, foliar applications of Fenazaquin successfully penetrated these microhabitats to reduce mite populations, demonstrating lower injury ratings than alternative lipid biosynthesis inhibitors like spiromesifen in preventing new leaf injury[1].

Evidence DimensionNew leaf injury rating (scale 0-3; 0 = no injury) 2 weeks post-application
Target Compound DataFenazaquin reduced injury rating to 0.25-0.5
Comparator Or BaselineUntreated control increased to 2.0; Spiromesifen-treated plants showed significantly higher injury than Fenazaquin.
Quantified DifferenceFenazaquin maintained near-zero leaf injury, whereas control and spiromesifen treatments resulted in progressive, severe plant damage.
ConditionsGreenhouse foliar application on strawberry plants infested with Phytonemus pallidus.

Demonstrates stronger field processability in reaching hidden pests compared to alternative acaricide classes, ensuring reliable formulation performance.

Biochemical Potency at Mitochondrial Complex I

As a tool compound for respiratory chain research, Fenazaquin binds to the ubiquinone-binding pocket of Complex I, physically obstructing electron transfer[1]. It exhibits ultra-low nanomolar potency, effectively halting the oxidation of NADH and depleting cellular ATP levels in neuronal models at concentrations comparable to or lower than other classical inhibitors like annonacin [1].

Evidence DimensionHalf-maximal inhibitory concentration (IC50 / EC50)
Target Compound DataIC50 = 4 nM (bovine Complex I); EC50 = 45 nM (ATP reduction in neurons)
Comparator Or BaselineAnnonacin (EC50 = 60 nM)
Quantified DifferenceFenazaquin is highly potent, requiring only 4 nM to inhibit isolated Complex I and outperforming annonacin in cellular ATP reduction assays by 15 nM.
ConditionsIn vitro assays using isolated bovine heart mitochondria and rat fetal striatal neurons.

The ultra-low nanomolar binding affinity confirms its suitability as a highly potent analytical standard for biochemical assays studying respiratory chain function and neurotoxicity.

Resistance Management in Integrated Pest Management (IPM)

Fenazaquin is highly recommended for integration into rotation programs targeting Tetranychus urticae, particularly in agricultural settings where Pyridaben or Fenpyroximate resistance is already established. Its distinct binding profile allows it to bypass the severe cross-resistance mechanisms that plague other METI acaricides[1].

Apicultural Varroacide Formulation

Due to its validated high Varroa destructor mortality and acceptable Apis mellifera safety profile, Fenazaquin is a highly suitable active ingredient for the development of in-hive strips or contact treatments. It provides a critical alternative for beekeepers managing mites resistant to pyrethroids or organophosphates [2].

Mitochondrial Respiratory Chain and Neurotoxicity Research

In laboratory settings, Fenazaquin serves as a potent, nanomolar-affinity reference inhibitor (IC50 = 4 nM) in biochemical assays. It is utilized to study Complex I function, cellular ATP synthesis disruption, and to model neurodegenerative diseases in neuronal cell cultures [3].

Lipophilic Suspension Concentrate (SC) Manufacturing

With an extremely low water solubility (0.1-0.2 ppm) and a high LogP (5.51), Fenazaquin is highly compatible with the manufacturing of agricultural suspension concentrates. Its physicochemical profile ensures reliable rainfastness and prolonged foliar residual activity, making it a preferred choice for formulators over more water-soluble alternatives .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Colorless crystals

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Exact Mass

306.173213330 Da

Monoisotopic Mass

306.173213330 Da

Heavy Atom Count

23

Density

1.16

LogP

5.51 (LogP)
log Kow = 5.51 at 20 °C

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

77.5-80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DK5Q534WEE

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Fenazaquin is a miticide that exhibits both contact and ovicidal activity against a broad spectrum of mite and certain insects by inhibiting mitochondrial electron transport at the Complex I site (NADH-ubiquinone reductase).
... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides. The rank order of toxicity of pesticides to neuroblastoma cells was pyridaben > rotenone > fenpyroximate > fenazaquin > tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease.
Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism.

Vapor Pressure

3.4X10-3 mPa /2.55X10-8 mm Hg/ at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

120928-09-8

Absorption Distribution and Excretion

EL-436 (Fenazaquin, 97.36-98.80% ai; EL-436 uniformly labeled on either the t-butyl-phenyl ring (phenyl; 97.33->99.9%, 4.23 and 5.44 uCi/mg) or the quinazoline-phenyl ring (quinazoline; 98.8-99.2%, 19.8 uCi/mg) was administered to groups of five male and five female Fischer 344 (F344/Crl) rats as a single 1 mg/kg or 30 mg/kg radiolabeled dose. A group of eight male and eight female rats received 14-daily doses of 1 mg/kg unlabeled test material followed by a single radiolabeled gavage dose. An additional group of three male and three female rats received a single 1 mg/kg radiolabel dose to determine elimination of the compound in expired air. Overall recovery of the radiolabel was excellent (89.5-107.7% of the administered dose). Within 48 hours of treatment, approximately 75% of the radiolabel was recovered in the excreta, and by 72 hours after treatment, >84% was recovered. No sex-related differences in elimination were noted. Approximately 20% of the radiolabel was recovered in the urine with the remainder in the feces. Less than 1.6% of the radiolabel was recovered in the residual carcass or tissues and essentially no significant amount of radiolabel was recovered in the expired air. There are no available excretion studies following bile cannulation or intravenous (i.v.) administration to determine test material bioavailability (gastrointestinal absorption). Therefore, while the nearly 20% of the administered dose was absorbed before it was excreted in urine, it is not clear if any or all of the remaining dose (nearly 80%) that was found in feces was actually absorbed prior to its fecal elimination.

Metabolism Metabolites

Metabolism involved cleavage of the ether bond, with formation of the 4-hydroxyquinazoline and carboxylic acid derivatives. Other biotransformations included oxidation of one of the methyl groups on the alkyl side chain to produce either an alcohol, which was further metabolised by hydroxylation of the O-ether alkyl moiety, or a carboxylic acid, which was further metabolised by hydroxylation of the 2-position of the quinazoline ring.
EL-436 (Fenazaquin, 97.36-98.80% ai; EL-436 uniformly labeled on either the t-butyl-phenyl ring (phenyl; 97.33->99.9%, 4.23 and 5.44 uCi/mg) or the quinazoline-phenyl ring (quinazoline; 98.8-99.2%, 19.8 uCi/mg) was administered to groups of five male and five female Fischer 344 (F344/Crl) rats as a single 1 mg/kg or 30 mg/kg radiolabeled dose. A group of eight male and eight female rats received 14-daily doses of 1 mg/kg unlabeled test material followed by a single radiolabeled gavage dose. An additional group of three male and three female rats received a single 1 mg/kg radiolabel dose to determine elimination of the compound in expired air. ... In the urine, the primary metabolite was AN-1 (4-(2-hydroxy-1,1-dimethylethyl) phenylacetic acid) (24-29% of total urinary radioactivity) plus numerous minor metabolites. This metabolite was characterized by the absence of protons associated with the quinazoline portion of the molecule, indicating cleavage of the ether bridge. No significant differences between the sexes or dose groups were observed. Four primary metabolites and numerous minor metabolites were found in the feces. The parent compound, fenazaquin, represented 1.2-4.2% of the recovered radioactivity in the single or multiple low-dose groups and 11.5-20.6% of the recovered activity in single high-dose rats. Metabolite F1 (4.6-9.4% of the administered dose) had the phenyl and quinazoline rings and both sets of methylene protons intact, as well as the addition of a single oxygen atom to the phenyl-t-butyl portion of the parent molecule. Metabolite F-1A, a minor metabolite contributing 0.6-2.6% of the radioactivity, was characterized by intact phenyl and quinazoline rings and hydroxylation of the ethoxy bridge. Metabolite F-2 was the primary fecal metabolite identified (16.3-22.8% of the recovered radioactivity) and was similar to metabolite F1, but with the addition of two oxygen atoms and the loss of two hydrogen atoms to form a carboxylic acid on one of the methyl alky groups attached to the phenyl ring. Metabolite F3 contributed 6.5-12.6% of the recovered radioactivity and contained both the phenyl and quinazoline ring systems; however, the quinazoline ring had been hydroxylated and one of the methyl alkyl groups of the phenyl ring had been carboxylated. While the fecal metabolites were likely produced by the liver, it is not possible to exclude metabolism by intestinal microflora. These studies show that radiolabeled fenazaquin is rapidly metabolized and eliminated from male and female rats following treatment with either single or multiple low doses or following a single high dose of the compound. However, there is no information on biliary excretion or fecal/urinary elimination following iv administration.

Wikipedia

Fenazaquin

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Acaricides, Insecticides

Methods of Manufacturing

Fenazaquin is produced by reaction of 4-hydroxyquinazoline with phosphite and chlorine, and treating the resulting haloquinazoline with 4-tert-butylphenylethanol.

General Manufacturing Information

The majority of usage is in Europe (>80%)
The WHO Recommended Classification of Pesticides by Hazard identifies fenazaquin (technical grade) as Class II: moderately hazardous; Main Use: acaracide.

Analytic Laboratory Methods

Adequate enforcement methodology (gas chromatography) is available to enforce the tolerance expression.

Stability Shelf Life

DT50 of aqueous solution exposed to sunlight is 15 days (pH7, 25 °C)

Dates

Last modified: 08-15-2023
1: DeGroot DE, Swank A, Thomas RS, Strynar M, Lee MY, Carmichael PL, Simmons SO. mRNA transfection retrofits cell-based assays with xenobiotic metabolism. J Pharmacol Toxicol Methods. 2018 Mar 16;92:77-94. doi: 10.1016/j.vascn.2018.03.002. [Epub ahead of print] PubMed PMID: 29555536.
2: Farajzadeh MA, Mohebbi A. Development of magnetic dispersive solid phase extraction using toner powder as an efficient and economic sorbent in combination with dispersive liquid-liquid microextraction for extraction of some widely used pesticides in fruit juices. J Chromatogr A. 2018 Jan 12;1532:10-19. doi: 10.1016/j.chroma.2017.11.048. Epub 2017 Nov 22. PubMed PMID: 29174132.
3: Salama M, Elhussiny M, Magdy A, Omran AG, Alsayed A, Ashry R, Mohamed W. Dual mTORC1/mTORC2 blocker as a possible therapy for tauopathy in cellular model. Metab Brain Dis. 2018 Apr;33(2):583-587. doi: 10.1007/s11011-017-0137-7. Epub 2017 Oct 27. PubMed PMID: 29080085.
4: Villavicencio LE, Bethke JA, Dahlke B, Vander Mey B, Corkidi L. Curative and Preventive Control of Aceria aloinis (Acari: Eriophyidae) in Southern California. J Econ Entomol. 2014 Dec;107(6):2088-94. doi: 10.1603/EC14234. PubMed PMID: 26470073.
5: Alinejad M, Kheradmand K, Fathipour Y. Sublethal effects of fenazaquin on life table parameters of the predatory mite Amblyseius swirskii (Acari: Phytoseiidae). Exp Appl Acarol. 2014 Nov;64(3):361-73. doi: 10.1007/s10493-014-9830-y. Epub 2014 Jun 30. PubMed PMID: 24975635.
6: Vassiliou VA, Kitsis P. Acaricide resistance in Tetranychus urticae (Acari: Tetranychidae) populations from Cyprus. J Econ Entomol. 2013 Aug;106(4):1848-54. PubMed PMID: 24020302.
7: Leung K. 4-(2-(4-(4-[(18)F]Fluoro-butyl)-phenyl)ethoxy) quinazoline. 2011 Jun 15 [updated 2012 Jan 26]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK83579/ PubMed PMID: 22299188.
8: Duhan A, Kumari B. Degradation studies of fenazaquin in soil under field and laboratory conditions. Bull Environ Contam Toxicol. 2011 Aug;87(2):180-3. doi: 10.1007/s00128-011-0318-8. Epub 2011 Jun 12. PubMed PMID: 21667312.
9: Mullett SJ, Hinkle DA. DJ-1 deficiency in astrocytes selectively enhances mitochondrial Complex I inhibitor-induced neurotoxicity. J Neurochem. 2011 May;117(3):375-87. doi: 10.1111/j.1471-4159.2011.07175.x. Epub 2011 Jan 28. PubMed PMID: 21219333; PubMed Central PMCID: PMC3076514.
10: Fanigliulo A, Massa CG, Ielpo L, Pacella R, Crescenzi A. Evaluation of the efficacy of Oberon (Spiromesifen), to contain infestations of mites and whiteflies on Capsicum annuum L. Commun Agric Appl Biol Sci. 2010;75(3):341-4. PubMed PMID: 21539252.
11: Fanigliulo A, Filí V, Colella T, Crescenzi A. Evaluation of the efficacy and selectivity of Oberon (Spiromesifen) for the control of Tetranychus urticae on strawberry. Commun Agric Appl Biol Sci. 2010;75(3):337-40. PubMed PMID: 21539251.
12: Coscollà C, Yusà V, Beser MI, Pastor A. Multi-residue analysis of 30 currently used pesticides in fine airborne particulate matter (PM 2.5) by microwave-assisted extraction and liquid chromatography-tandem mass spectrometry. J Chromatogr A. 2009 Dec 18;1216(51):8817-27. doi: 10.1016/j.chroma.2009.10.040. Epub 2009 Oct 28. PubMed PMID: 19913234.
13: Duhan A, Kumari B, Gulati R. Effect of household processing on fenazaquin residues in okra fruits. Bull Environ Contam Toxicol. 2010 Feb;84(2):217-20. doi: 10.1007/s00128-009-9863-9. Epub 2009 Oct 22. PubMed PMID: 19847374.
14: Ravelo-Pérez LM, Hernández-Borges J, Herrera-Herrera AV, Rodríguez-Delgado MA. Pesticide extraction from table grapes and plums using ionic liquid based dispersive liquid-liquid microextraction. Anal Bioanal Chem. 2009 Dec;395(7):2387-95. doi: 10.1007/s00216-009-3133-x. Epub 2009 Sep 25. PubMed PMID: 19779926.
15: Ravelo-Pérez LM, Hernández-Borges J, Asensio-Ramos M, Rodríguez-Delgado MA. Ionic liquid based dispersive liquid-liquid microextraction for the extraction of pesticides from bananas. J Chromatogr A. 2009 Oct 23;1216(43):7336-45. doi: 10.1016/j.chroma.2009.08.012. Epub 2009 Aug 13. PubMed PMID: 19700165.
16: Isidori M, Caterino E, Criscuolo E, Fatigati V, Liguori G, Parrella A. Antimutagenic and antigenotoxic effects of vegetable matrices on the activity of pesticides. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Jul;26(7):1049-62. doi: 10.1080/02652030902896194. PubMed PMID: 19680980.
17: Fallico B, D'Urso MG, Chiappara E. Exposure to pesticides residues from consumption of Italian blood oranges. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2009 Jul;26(7):1024-32. doi: 10.1080/02652030902839731. PubMed PMID: 19680977.
18: Benbouzid H, Berrebbah H, Djebar MR, Smagghe G. Side-effects of fenazaquin on a cellular model of Paramecium. Commun Agric Appl Biol Sci. 2009;74(1):129-35. PubMed PMID: 20218519.
19: Bolaños PP, Romero-González R, Frenich AG, Vidal JL. Application of hollow fibre liquid phase microextraction for the multiresidue determination of pesticides in alcoholic beverages by ultra-high pressure liquid chromatography coupled to tandem mass spectrometry. J Chromatogr A. 2008 Oct 24;1208(1-2):16-24. doi: 10.1016/j.chroma.2008.08.059. Epub 2008 Aug 20. PubMed PMID: 18762301.
20: Van Pottelberge S, Van Leeuwen T, Nauen R, Tirry L. Resistance mechanisms to mitochondrial electron transport inhibitors in a field-collected strain of Tetranychus urticae Koch (Acari: Tetranychidae). Bull Entomol Res. 2009 Feb;99(1):23-31. doi: 10.1017/S0007485308006081. Epub 2008 Jul 1. PubMed PMID: 18590597.

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